

A Comprehensive Technical Guide to the Spectroscopic Data of S-Phenyl Thioacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Phenyl thioacetate*

Cat. No.: B1202374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **S-Phenyl thioacetate**, a key reagent and intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Furthermore, it outlines the general experimental protocols for acquiring such data, ensuring reproducibility and accurate characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **S-Phenyl thioacetate** (CAS No: 934-87-2; Molecular Formula: C₈H₈OS; Molecular Weight: 152.21 g/mol).[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45 - 7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
2.39	Singlet	3H	Methyl protons (- COCH ₃)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
194.2	Carbonyl carbon ($\text{C}=\text{O}$)
134.5	Aromatic carbon (ipso-C)
129.4	Aromatic carbons (ortho-C or meta-C)
129.1	Aromatic carbons (ortho-C or meta-C)
128.8	Aromatic carbon (para-C)
30.2	Methyl carbon ($-\text{CH}_3$)

Solvent: CDCl_3 .

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm^{-1})	Intensity	Assignment
~1710	Strong	$\text{C}=\text{O}$ stretch (thioester)
~1475, 1440	Medium	$\text{C}=\text{C}$ aromatic ring stretch
~1355	Medium	$\text{C}-\text{H}$ bend (methyl)
~1190	Strong	$\text{C}-\text{O}$ stretch
~690, 740	Strong	$\text{C}-\text{H}$ out-of-plane bend (monosubstituted benzene)

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
152	High	$[M]^+$ (Molecular ion)
110	High	$[M - CH_2CO]^+$
109	High	$[C_6H_5S]^+$
77	Medium	$[C_6H_5]^+$
43	Very High	$[CH_3CO]^+$ (Base peak)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

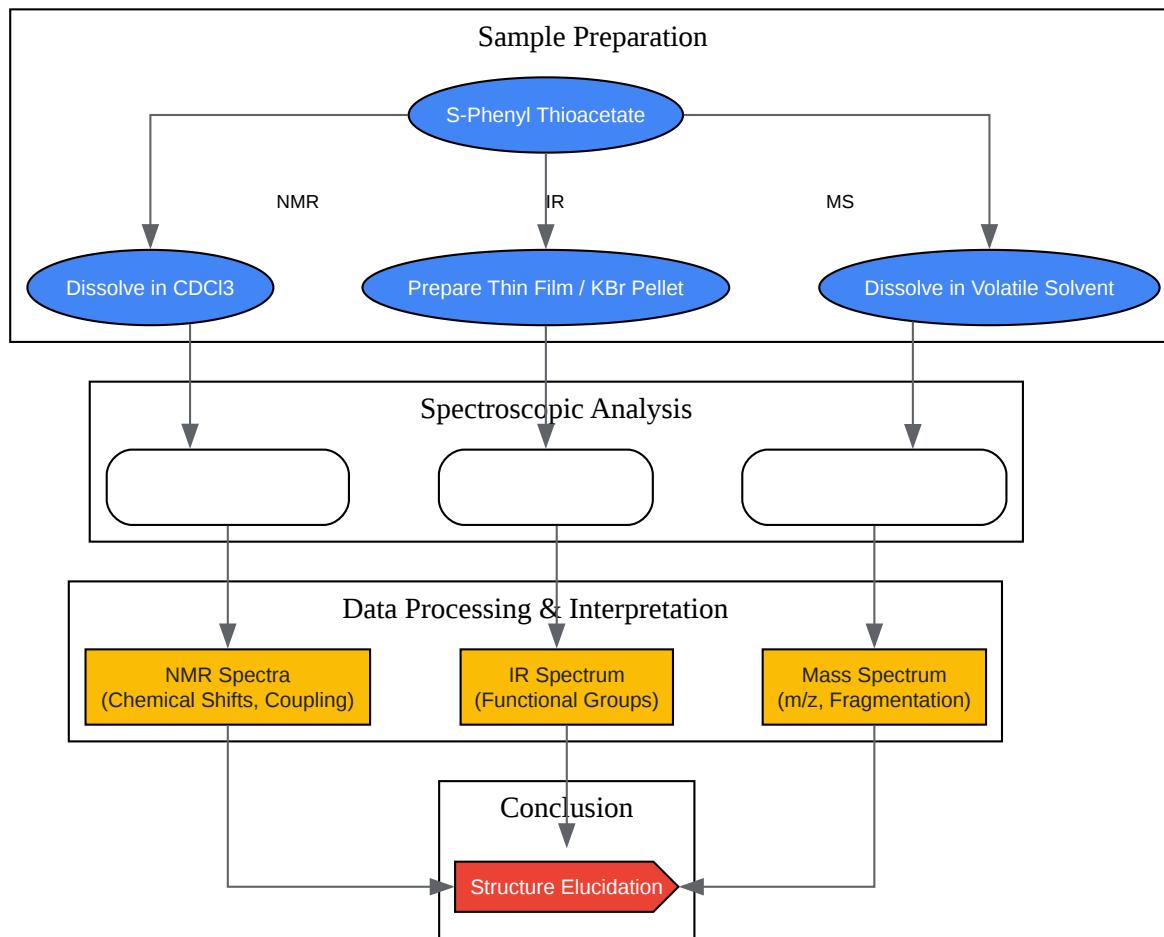
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **S-Phenyl thioacetate** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$). The solution is then filtered into a 5 mm NMR tube.[2]
- Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used for data acquisition.[3]
- 1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard one-pulse sequence is used to acquire the 1H NMR spectrum.
 - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - The chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: A drop of liquid **S-Phenyl thioacetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]
 - KBr Pellet (for solids): If the sample is a solid at the time of measurement, a small amount (1-2 mg) is ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.
 - The sample is then placed in the spectrometer's beam path.
 - The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).[5]


2.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **S-Phenyl thioacetate** is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).[6]

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small, volatile molecules.
- Data Acquisition:
 - The sample is introduced into the ion source, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
 - In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[7]
 - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.^[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **S-Phenyl thioacetate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **S-Phenyl thioacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of S-Phenyl Thioacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202374#spectroscopic-data-nmr-ir-mass-spec-of-s-phenyl-thioacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com